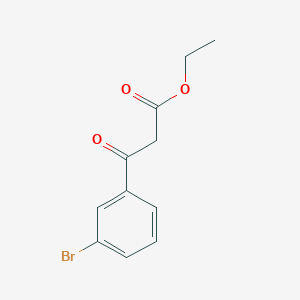

Ethyl 3-(3-bromophenyl)-3-oxopropanoate

Beschreibung

Classification and Structural Features within Beta-Keto Ester Chemistry

Ethyl 3-(3-bromophenyl)-3-oxopropanoate belongs to the class of compounds known as β-keto esters. vanderbilt.edu This classification is defined by the presence of a ketone functional group at the beta position relative to the ester group. The structure of this compound is characterized by a central propanoate chain with a ketone at the C-3 position and an ethyl ester at the C-1 position. A key feature is the phenyl ring attached to the C-3 carbonyl carbon, which is substituted with a bromine atom at the meta-position. biosynce.comachemblock.com

The methylene (B1212753) group (CH₂) situated between the ketone and ester groups (the α-carbon) is particularly significant. The hydrogens on this carbon are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. vanderbilt.edu This acidity is a hallmark of β-keto esters and a primary source of their synthetic versatility.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21575-91-7 achemblock.comchemicalbridge.co.uk |

| Molecular Formula | C₁₁H₁₁BrO₃ achemblock.com |

| Molecular Weight | 271.11 g/mol achemblock.com |

| Boiling Point | 255-256 °C biosynce.com |

| Density | 1.416 g/mL at 25 °C biosynce.com |

| Refractive Index | n20/D 1.565 biosynce.com |

| Appearance | Liquid biosynce.com |

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The reactivity of this compound makes it a highly versatile intermediate in organic synthesis. biosynce.com Its utility stems from the multiple reactive sites within its structure, which allow for a variety of chemical transformations.

The acidic α-hydrogens enable the facile formation of an enolate, which can act as a nucleophile in a wide array of reactions. A classic example of this reactivity in β-keto esters is the acetoacetic ester synthesis, where the enolate is alkylated by an alkyl halide. vanderbilt.edu This allows for the introduction of various alkyl groups at the α-position. Subsequent hydrolysis and decarboxylation of the resulting product can yield a ketone, demonstrating a powerful method for carbon-carbon bond formation.

Furthermore, the two carbonyl groups can undergo various transformations. The ketone can be targeted by reducing agents or can react with nucleophiles, while the ester group can be hydrolyzed to a carboxylic acid, transesterified with other alcohols, or converted into an amide. The presence of the bromine atom on the phenyl ring adds another layer of synthetic potential, enabling its participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.

Overview of Key Research Domains and Emerging Applications

The application of this compound as a building block is extensive, spanning several key research areas.

Pharmaceutical and Agrochemical Synthesis : It serves as a crucial intermediate in the synthesis of a variety of compounds for pharmaceutical and agrochemical applications. biosynce.com The core structure can be elaborated into more complex molecular frameworks that form the basis of biologically active molecules.

Heterocyclic Chemistry : The reactivity of β-keto esters is fundamental to the synthesis of various heterocyclic systems. For instance, the Hantzsch thiazole (B1198619) synthesis, a well-established method, involves the reaction of a thioamide with an α-halocarbonyl compound. nih.gov The structural motifs within this compound make it a suitable precursor for analogous cyclization reactions to form substituted heterocycles, which are prominent scaffolds in medicinal chemistry.

Material Science : In the field of material science, this compound is utilized as a building block for the synthesis of specialized polymers and materials. biosynce.com These materials can be designed to possess specific properties suitable for applications in electronics, optoelectronics, and energy. biosynce.com The bromophenyl moiety can be particularly useful for tuning the electronic and photophysical properties of conjugated polymers.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(3-bromophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVMCOQPWKQNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175924 | |

| Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21575-91-7 | |

| Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021575917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21575-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 3 Bromophenyl 3 Oxopropanoate and Its Derivatives

Strategic Retrosynthesis Approaches to the Beta-Keto Ester Moiety

The construction of the β-keto ester functional group is a cornerstone of organic synthesis. Several classical and modern methods can be employed to generate this valuable scaffold.

Claisen Condensation and its Variants for Beta-Keto Ester Formation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base to yield a β-keto ester. wikipedia.orglibretexts.org In the context of synthesizing Ethyl 3-(3-bromophenyl)-3-oxopropanoate, a crossed Claisen condensation is particularly relevant. This variant involves the reaction between an enolizable ester and a non-enolizable ester, which helps to minimize the formation of side products that can occur when two different enolizable esters are used. allen.inlibretexts.org

The general mechanism of the Claisen condensation proceeds through several key steps:

Enolate Formation: A strong base, typically an alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters), abstracts an α-proton from an enolizable ester to form a resonance-stabilized enolate. allen.inlibretexts.org

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.org

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. libretexts.org

Deprotonation: The product β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This step is crucial for driving the reaction to completion. pressbooks.pub

Protonation: A final acidic workup step neutralizes the enolate to yield the final β-keto ester product. pressbooks.pub

For the synthesis of this compound, a crossed Claisen condensation would involve the reaction of ethyl acetate (B1210297) (the enolizable component) with an ester of 3-bromobenzoic acid, such as methyl 3-bromobenzoate (the non-enolizable component). The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be advantageous in crossed Claisen condensations as it ensures the complete conversion of the enolizable ester to its enolate, preventing unwanted self-condensation. wikipedia.orgyoutube.com

| Variant | Description | Relevance to Target Compound |

| Classic Claisen | Condensation of two identical enolizable esters. geeksforgeeks.org | Not directly applicable for the primary synthesis route. |

| Crossed Claisen | Condensation between two different esters, where one is non-enolizable. allen.inmasterorganicchemistry.com | A primary method, reacting ethyl acetate with a 3-bromobenzoate ester. |

| Dieckmann Condensation | An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.orggeeksforgeeks.org | Not directly applicable for the synthesis of the acyclic target compound. |

Reactions Involving Diazo Esters and Aldehydes for Beta-Keto Ester Scaffolds

An alternative approach to β-keto esters involves the reaction of diazo esters, such as ethyl diazoacetate, with aldehydes. This method offers a pathway to construct the β-keto ester framework under milder conditions. The reaction is typically catalyzed by a Lewis acid. For instance, aldehydes can react with ethyl diazoacetate in the presence of catalysts like niobium(V) chloride or molybdenum(VI) dichloride dioxide to produce β-keto esters in good yields. organic-chemistry.org

The synthesis of this compound via this route would begin with 3-bromobenzaldehyde. The reaction with ethyl diazoacetate in the presence of a suitable Lewis acid catalyst would directly yield the target β-keto ester. google.com This method avoids the use of strong bases required in Claisen condensations. A related two-step process involves the initial condensation of an aldehyde with ethyl diazo(lithio)acetate to form an α-diazo-β-hydroxy ester, which can then be converted to the corresponding β-keto ester. researchgate.net The synthesis of α-diazo-β-keto esters can also be achieved through a diazo transfer reaction to the corresponding β-keto esters. mdpi.com

| Reactants | Catalyst/Conditions | Product |

| 3-Bromobenzaldehyde and Ethyl Diazoacetate | Niobium(V) chloride | This compound |

| 3-Bromobenzaldehyde and Ethyl Diazoacetate | Molybdenum(VI) dichloride dioxide | This compound |

| 3-Bromobenzaldehyde and Ethyl Diazoacetate | Tin(II) chloride | This compound google.com |

Acylation of Arenes with Carboxylic Acid Derivatives for Aryl Ketone Precursors

A common retrosynthetic disconnection for this compound leads to 3-bromoacetophenone as a key precursor. This aryl ketone can be synthesized through the Friedel-Crafts acylation of bromobenzene (B47551). tcd.ie This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comucla.edu

In this specific synthesis, bromobenzene is acylated with acetyl chloride or acetic anhydride. tcd.ieyoutube.com The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring. tcd.ie Subsequent loss of a proton restores the aromaticity and yields the desired aryl ketone. masterorganicchemistry.com It is important to use at least one equivalent of the Lewis acid because it complexes with the product ketone. orgsyn.org The resulting 3-bromoacetophenone can then be converted to the target β-keto ester through various methods, such as reaction with diethyl carbonate in the presence of a strong base.

| Arene | Acylating Agent | Lewis Acid Catalyst | Product |

| Bromobenzene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | 3-Bromoacetophenone uni-siegen.de |

| Bromobenzene | Acetic Anhydride | Aluminum Chloride (AlCl₃) | 3-Bromoacetophenone tcd.ie |

Metal Enolate Chemistry and Substituted Malonic Acid Half Oxyester Approaches

The C-acylation of preformed metal enolates offers a regioselective route to β-keto esters. researchgate.net Lithium enolates, generated by treating an ester with a strong, non-nucleophilic base like LDA, can be acylated with various acylating agents. researchgate.net For the synthesis of this compound, the lithium enolate of ethyl acetate could be reacted with a suitable acylating agent derived from 3-bromobenzoic acid, such as 3-bromobenzoyl chloride. The use of preformed enolates can provide better control and higher yields compared to the classical Claisen condensation.

Another sophisticated method involves the use of substituted malonic acid half oxyesters (SMAHOs). The magnesium enolates of these compounds can react with various acyl donors, including acyl chlorides and carboxylic acids, in a decarboxylative Claisen-type condensation to yield functionalized β-keto esters. organic-chemistry.org This approach allows for the introduction of diversity at both the α-position and the ester group of the final product. researchgate.net

Palladium-catalyzed reactions of allyl β-keto esters can also generate palladium enolates, which can undergo various transformations. nih.gov While not a direct synthesis of the target compound, this chemistry highlights the versatility of metal enolates in the synthesis of related structures. nih.gov

Coupling of Activated Amides with Enolizable Esters

A more recent and milder alternative to the Claisen condensation is the cross-coupling of activated amides with enolizable esters. organic-chemistry.org This method utilizes a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the reaction at room temperature. acs.org Activated amides, for example, N-phenyl-N-tosylbenzamides, serve as effective acylating agents. researchgate.net

To synthesize this compound using this methodology, an activated amide of 3-bromobenzoic acid would be coupled with the enolate of ethyl acetate. organic-chemistry.orgresearchgate.net This approach offers high chemoselectivity and can provide good to excellent yields, often avoiding the undesired self-condensation products that can be problematic in traditional Claisen reactions. organic-chemistry.org The reaction is tolerant of a wide range of functional groups, making it a valuable tool in modern organic synthesis. researchgate.net

| Amide Type | Ester | Base | Product Type |

| Activated Primary Amide | Enolizable Ester | LiHMDS | β-Ketoester organic-chemistry.orgacs.org |

| Activated Secondary Amide | Enolizable Ester | LiHMDS | β-Ketoester organic-chemistry.orgacs.org |

| Activated Tertiary Amide | Enolizable Ester | LiHMDS | β-Ketoester organic-chemistry.orgacs.org |

Introduction of the Bromine Moiety: Directed Bromination Strategies

When the synthetic strategy involves introducing the bromine atom at a later stage, directed bromination of a precursor molecule is necessary. A plausible precursor for such a strategy is ethyl 3-phenyl-3-oxopropanoate. The challenge lies in achieving regioselective bromination at the meta-position of the phenyl ring.

Direct electrophilic bromination of ethyl 3-phenyl-3-oxopropanoate would likely lead to a mixture of ortho- and para-substituted products due to the activating and directing effects of the acyl group. Therefore, a more controlled approach is required.

One strategy involves the bromination of acetophenone (B1666503) to 3-bromoacetophenone, as described in the Friedel-Crafts section, followed by conversion to the β-keto ester. The nuclear halogenation of acetophenone is dependent on the formation of the aluminum chloride complex. orgsyn.org If less than one equivalent of aluminum chloride is used, side-chain halogenation can occur. orgsyn.org The synthesis of 3-bromoacetophenone has also been achieved from 3-aminoacetophenone via the Sandmeyer reaction. orgsyn.org

Regioselective Bromination of Phenyl Rings on Precursors

The synthesis of this compound can be strategically accomplished by first installing the bromo substituent onto a suitable precursor, followed by the construction of the β-keto ester side chain. This approach hinges on achieving high regioselectivity in the initial bromination step to ensure the bromine atom is positioned at the meta- (3-) position of the phenyl ring.

A common strategy involves the Friedel-Crafts acylation of bromobenzene. In this method, bromobenzene is reacted with a suitable acylating agent, such as ethyl malonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The electron-withdrawing nature of the bromine atom directs the incoming acyl group primarily to the para-position, with a smaller amount of ortho-acylation. Achieving the desired meta-acylation is challenging with this direct approach.

A more effective, albeit multi-step, method starts with a precursor where the directing effects favor meta-substitution. For instance, one could begin with 3-bromoacetophenone. This compound can then be elaborated to the target β-keto ester. One potential pathway is the reaction with diethyl carbonate in the presence of a strong base, such as sodium ethoxide, via a Claisen condensation mechanism. This route ensures the bromine is correctly positioned from the start.

Theoretical analysis and experimental data confirm that electrophilic aromatic bromination is highly dependent on the directing effects of the substituents already present on the ring. mdpi.com For example, activating groups typically direct ortho- and para-, while deactivating groups direct meta-. Therefore, synthesizing the target compound often requires a multi-step sequence that carefully considers the order of reactions to control the regiochemical outcome. mdpi.com

Selective Bromination of Beta-Keto Ester Substrates

An alternative synthetic strategy involves the direct bromination of a non-brominated β-keto ester substrate, namely Ethyl 3-oxo-3-phenylpropanoate. The focus of this approach is the selective bromination of the α-carbon (the methylene (B1212753) group situated between the two carbonyl groups), which is highly acidic and reactive.

A particularly mild and effective method for this transformation is the use of bromodimethylsulfonium bromide (BDMS). acs.orgorganic-chemistry.org This reagent allows for the chemoselective α-monobromination of β-keto esters in excellent yields without the need for strong bases, Lewis acids, or chromatographic separation. acs.orgmemphis.eduacs.org The reaction proceeds cleanly at temperatures ranging from 0–5 °C to room temperature. nih.gov The key advantages of the BDMS protocol are its high selectivity for the monobrominated product, avoiding the formation of dibrominated byproducts, and the use of a reagent that is less hazardous than molecular bromine. acs.orgacs.org

Other reagents, such as N-bromosuccinimide (NBS), are also commonly used for the α-halogenation of β-keto esters. nih.gov However, methods involving NBS often require the addition of a base or catalyst to proceed efficiently. acs.org The reaction of Ethyl 3-oxo-3-phenylpropanoate with NBS can yield Ethyl 2-bromo-3-oxo-3-phenylpropanoate. chemicalbook.com

Below is a table summarizing various reagents used for the selective α-bromination of β-keto esters.

| Reagent | Conditions | Advantages | Yield | Citation |

| Bromodimethylsulfonium bromide (BDMS) | CH2Cl2, 0-5 °C or RT | Mild, highly selective, no catalyst/base needed, high yield, less hazardous. | Excellent | acs.org, organic-chemistry.org, acs.org |

| N-Bromosuccinimide (NBS) | Varies (often with base or catalyst) | Readily available. | Good to Excellent | acs.org, nih.gov |

| Hydrogen Peroxide / Potassium Bromide | Toluene, 20 °C | 100% (for Ethyl 2-bromo-3-oxo-3-phenylpropanoate) | chemicalbook.com |

One-Pot and Multi-Component Reaction Approaches for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multi-component reactions (MCRs) are increasingly valuable. nih.gov These reactions combine multiple synthetic steps into a single operation without isolating intermediates. While a specific one-pot synthesis for this compound is not prominently detailed, the principles are widely applied to related β-keto esters.

For instance, MCRs are influential tools for creating complex molecules from simple starting materials like ethyl acetoacetate. researchgate.net A hypothetical one-pot synthesis could involve the Claisen condensation of a brominated acetophenone derivative with diethyl carbonate, followed by an in-situ workup, thus telescoping two steps into one process.

Another approach is the sequential one-pot Horner-Wadsworth-Emmons reaction followed by a copper-catalyzed 1,4-reduction, which has been used for the synthesis of related phenylpropanoates. researchgate.net Similarly, a tandem Knoevenagel condensation/reduction sequence starting with 3-nitrobenzaldehyde (B41214) and Meldrum's acid has been used to effectively synthesize ethyl 3-(3-aminophenyl)propanoate. nih.gov This highlights the potential for tandem reactions to build the core structure efficiently.

The development of such protocols for this compound would involve the careful selection of compatible reagents and catalysts that can facilitate sequential transformations, such as a condensation followed by bromination or vice-versa, in a single reaction vessel.

Green Chemistry Principles and Sustainable Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several sustainable strategies are applicable to the synthesis of β-keto esters like this compound.

One key area of development is the use of environmentally benign and recyclable catalysts. For example, silica-supported boric acid has been employed as a mild, efficient, and recyclable heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions. nih.govresearchgate.net This method offers high yields (87–95%), eliminates the need for toxic solvents, and simplifies workup, with the catalyst being reusable for up to five cycles. nih.govresearchgate.net

Electrosynthesis represents another sustainable pathway, using electricity as a "reagent" to drive reactions. rsc.org An electrochemical approach for the functionalization of β-keto esters has been demonstrated, operating in green solvents like acetone (B3395972) and water and avoiding the need for stoichiometric chemical oxidants. rsc.org

| Green Chemistry Approach | Key Features | Application to β-Keto Ester Synthesis | Citation |

| Heterogeneous Catalysis | Recyclable silica-supported boric acid; solvent-free conditions. | Transesterification of β-keto esters. | nih.gov, researchgate.net |

| Electrosynthesis | Uses electrons as the oxidant; performed in green solvents (water/acetone). | Functionalization and spirolactone formation from β-keto esters. | rsc.org |

| Agro-Waste Catalysts | Inexpensive, benign, and abundant catalyst source. | Multi-component synthesis of heterocyclic derivatives from ethyl acetoacetate. | nih.gov |

| Safer Bromination | Avoidance of hazardous brominating agents like molecular bromine. | Greener electrophilic aromatic substitution on precursor rings. | ed.gov |

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

Choosing an optimal synthetic route for this compound requires a comparative analysis of the available methodologies based on key performance indicators: efficiency, selectivity, and scalability.

Route 1: Regioselective Bromination of a Precursor

Selectivity: This route offers excellent regioselectivity for the phenyl ring bromination, as the bromine position is fixed early in the synthesis.

Scalability: The scalability is generally feasible, as the individual steps (e.g., Claisen condensation) are well-established industrial reactions. However, a multi-step sequence can be more resource-intensive on a large scale.

Route 2: Selective α-Bromination of Ethyl 3-oxo-3-phenylpropanoate

Efficiency: This route is highly efficient for producing α-bromo derivatives. The use of reagents like BDMS provides excellent yields in a single, clean step. acs.orgacs.org

Selectivity: This method is highly selective for the α-carbon, not the aromatic ring. It is therefore not a direct route to the title compound but to its α-bromo isomer, Ethyl 2-bromo-3-(3-bromophenyl)-3-oxopropanoate, if starting from a brominated substrate, or to Ethyl 2-bromo-3-oxo-3-phenylpropanoate if starting from a non-brominated substrate. acs.org The method using BDMS is noted for its high chemoselectivity, avoiding dibromination. organic-chemistry.org

Scalability: The mild conditions and lack of need for chromatography make the BDMS method highly scalable. acs.orgacs.org

Route 3: One-Pot and Green Chemistry Approaches

Selectivity: Selectivity can be a challenge in one-pot reactions where multiple reactive sites exist but can be controlled with the right choice of catalysts and conditions. Green methods like electrosynthesis have shown good functionalization results. rsc.org

Scalability: Green methods using heterogeneous, recyclable catalysts are inherently designed for better scalability and sustainability. nih.govresearchgate.net Electrochemical methods are also being successfully scaled using continuous flow reactors. rsc.org

| Synthetic Strategy | Primary Advantage | Primary Disadvantage | Scalability |

| Precursor Bromination | Excellent regiocontrol of phenyl ring substitution. | Often requires a multi-step sequence, potentially lowering overall yield. | Good |

| Direct α-Bromination of β-Keto Ester | High efficiency and selectivity for the α-position; mild conditions (with BDMS). | Brominates the α-carbon, not the aromatic ring. | Excellent |

| One-Pot / MCR Synthesis | High operational efficiency; reduced waste and workup. | Achieving high selectivity can be challenging. | Moderate to Good |

| Green Chemistry Synthesis | Environmentally benign; use of recyclable catalysts; safer reagents. | May require specialized equipment (e.g., electrochemical cells). | Good to Excellent |

Elucidating Chemical Transformations and Reactivity of Ethyl 3 3 Bromophenyl 3 Oxopropanoate

Reactivity of the Beta-Keto Ester Functionality

The unique arrangement of the two carbonyl groups in Ethyl 3-(3-bromophenyl)-3-oxopropanoate governs its reactivity, allowing for a wide array of chemical transformations.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.com This process, known as keto-enol tautomerism, can be catalyzed by either acid or base and is crucial for understanding the compound's reactivity. masterorganicchemistry.comlibretexts.org

The keto form features two carbonyl groups, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group. The protons on the carbon atom situated between the two carbonyls (the α-carbon) are particularly acidic due to the electron-withdrawing effect of both carbonyls, which stabilizes the resulting conjugate base (an enolate).

Base-Catalyzed Enolization:

A base removes an acidic α-proton, creating an enolate anion. This anion is resonance-stabilized, with the negative charge delocalized over the α-carbon and both carbonyl oxygens. libretexts.org

Protonation of the enolate oxygen yields the enol form. libretexts.org

Acid-Catalyzed Enolization:

The carbonyl oxygen is protonated by an acid. libretexts.org

A base (such as the solvent) removes an α-proton, leading to the formation of the C=C double bond and the hydroxyl group of the enol. libretexts.org

For many β-keto esters, the enol form is significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester's carbonyl oxygen, forming a stable six-membered ring-like structure. masterorganicchemistry.comdoubtnut.com This stabilization can increase the proportion of the enol tautomer at equilibrium. youtube.com The nucleophilic character of the enol form is fundamental to many of the condensation and cyclization reactions the compound undergoes. masterorganicchemistry.com

The β-keto ester functionality of this compound serves as both an electrophile at the carbonyl carbons and a nucleophile (via its enol or enolate form) at the α-carbon. nih.govucc.ie This duality allows it to participate in a variety of nucleophilic addition and condensation reactions.

In the presence of a base, the compound is readily deprotonated to form a stabilized enolate, which is a potent carbon nucleophile. This enolate can react with various electrophiles. A classic example is the Knoevenagel condensation, where the active methylene (B1212753) group reacts with aldehydes or ketones.

For instance, the condensation of an aryl aldehyde with a β-keto ester can lead to the formation of α,β-unsaturated compounds, which are valuable synthetic intermediates. evitachem.com These reactions are often catalyzed by a weak base.

| Reaction Type | Role of this compound | Typical Reaction Partner | Key Intermediate |

| Aldol (B89426) Condensation | Nucleophile (as enolate) | Aldehydes, Ketones | Enolate anion |

| Knoevenagel Condensation | Active Methylene Compound | Aldehydes, Ketones | Carbanion/Enolate |

| Michael Addition | Nucleophile (as enolate) | α,β-Unsaturated Carbonyls | Enolate anion |

This compound is a key precursor for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.gov The dual functionality of the β-keto ester is exploited in condensation reactions with dinucleophiles to build rings.

Synthesis of Pyrazolones: A common transformation is the reaction with hydrazine (B178648) or its derivatives to form pyrazolones. nih.gov The reaction proceeds via initial condensation of the hydrazine with the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, with subsequent elimination of ethanol (B145695).

Synthesis of Pyranopyrazoles: Multicomponent reactions can be employed to construct more complex heterocyclic systems. For example, a four-component reaction between an aryl aldehyde, malononitrile, this compound, and hydrazine can yield pyranopyrazole derivatives, which have applications as antimicrobial and anticancer agents.

Synthesis of Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. nih.gov Modified procedures can utilize β-keto esters as starting materials. For example, α-halogenation of this compound with a reagent like N-bromosuccinimide would yield an α-bromo-β-keto ester. nih.gov This intermediate can then react with a thioamide or thiourea (B124793) to undergo cyclization and form a substituted thiazole ring. nih.gov

The two carbonyl groups in this compound can be selectively reduced depending on the reducing agent and reaction conditions.

Selective Ketone Reduction: The ketonic carbonyl can be selectively reduced to a secondary alcohol, yielding ethyl 3-(3-bromophenyl)-3-hydroxypropanoate, while leaving the ester group intact. This transformation is typically achieved using mild reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, as it is known to selectively reduce ketones and aldehydes in the presence of esters. thieme-connect.comreddit.com

Asymmetric Reduction: Enzyme-catalyzed or chiral catalyst-mediated reductions can produce optically pure β-hydroxy esters, which are valuable chiral building blocks in pharmaceutical synthesis. nih.govnih.gov For example, dehydrogenases from various microorganisms can asymmetrically reduce β-keto esters with high enantioselectivity. nih.gov Similarly, asymmetric transfer hydrogenation using chiral rhodium catalysts can be employed. rsc.org

Complete Reduction: Stronger reducing agents will reduce both the ketone and the ester functionalities.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will convert both the keto and ester groups to hydroxyl groups, resulting in the formation of 3-(3-bromophenyl)propane-1,3-diol.

| Reducing Agent | Functionality Reduced | Product |

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate thieme-connect.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 3-(3-bromophenyl)propane-1,3-diol |

| Enzyme/Chiral Catalyst | Ketone (Asymmetric) | Chiral Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate nih.gov |

The oxidation of this compound can be targeted at different parts of the molecule. While the aromatic ring is generally stable to oxidation unless under harsh conditions, the β-keto ester moiety can undergo specific transformations.

One potential reaction is the oxidative cleavage of the C-C bond between the carbonyl groups, although this often requires specific reagents. More commonly, the ester group itself can be targeted. Using strong oxidizing agents, the ester can be converted to a carboxylic acid, though this process is essentially a hydrolysis followed by oxidation if the resulting alcohol is susceptible. However, direct oxidation is less common than hydrolysis for this transformation.

A more synthetically relevant oxidation involves the α-position. The enolate of the β-keto ester can react with electrophilic oxygen sources to introduce a hydroxyl group at the α-position, leading to the formation of an α-hydroxy-β-keto ester.

Transesterification is a crucial reaction for modifying the ester group of this compound without altering the rest of the molecule. nih.govucc.iersc.org This process involves reacting the ethyl ester with a different alcohol in the presence of a catalyst to exchange the ethyl group for a new alkyl or aryl group. nih.govmdpi.com This is particularly useful when a methyl or ethyl ester is commercially available, but a different ester is required for a specific synthetic target. ucc.ie

The reaction is reversible, and an excess of the new alcohol is often used to drive the equilibrium toward the desired product. mdpi.com

Selectivity: A key advantage of β-keto esters is that they can often be selectively transesterified in the presence of other types of esters (e.g., simple alkyl esters, α-keto esters, or γ-keto esters). nih.govucc.ie This selectivity is believed to arise from the ability of the β-keto ester to form a chelated enol intermediate with the catalyst. nih.govucc.ie This chelation, involving both carbonyl oxygens and the catalyst, facilitates the reaction.

Catalysts: A wide range of catalysts can be used for this transformation:

Acid Catalysts: Protic acids (like H₂SO₄) or Lewis acids. Anhydrous conditions are typically required to prevent hydrolysis. ucc.ie

Base Catalysts: Sodium hydroxide (B78521) or sodium alkoxides are effective. mdpi.com

Metal-Based Catalysts: Lanthanide triflates (e.g., La(OTf)₃) have shown high activity. researchgate.net Boronic acids and their derivatives are also effective and are considered environmentally benign. ucc.ie

Organocatalysts: Various amine-based catalysts can be employed.

The table below summarizes various catalytic systems used for the transesterification of β-keto esters.

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

| Boron Catalyst | 3-Nitrobenzeneboronic acid | 2.5 mol%, various alcohols/thiols/amines | ucc.ie |

| Borate/Zirconia | Borated Zirconia | Solvent-free | nih.gov |

| Lanthanide Catalyst | La(OTf)₃ / NaOCH₃ | Methanol (B129727), 25°C | researchgate.net |

| Base Catalyst | Sodium Hydroxide (NaOH) | Excess alcohol, 35-90°C | mdpi.com |

Reactivity of the Brominated Phenyl Ring

The bromine atom on the phenyl ring of this compound is a key functional group that dictates a significant portion of its chemical reactivity. This aryl bromide moiety serves as a versatile handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic nature of the β-ketoester substituent also influences the reactivity of the aromatic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a carbon-bromine bond on the phenyl ring makes this compound an excellent substrate for numerous palladium- and nickel-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the active catalyst.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. nih.govnih.gov In this reaction, an organoboron reagent, such as a boronic acid or an organotrifluoroborate salt, is coupled with an organohalide in the presence of a palladium catalyst and a base. nih.govyoutube.com this compound is a suitable aryl bromide partner for this transformation.

The general reaction involves coupling the aryl bromide with an aryl or vinyl boronic acid (RB(OH)2). The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a precursor like Pd(PPh3)4 or Pd(OAc)2 with phosphine (B1218219) ligands. organic-chemistry.orgmdpi.com A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is essential for the activation of the organoboron species, facilitating the transmetalation step. youtube.comorganic-chemistry.org

Alkyl- and aryltrifluoroborates (R-BF3K) have emerged as stable, crystalline, and easy-to-handle alternatives to boronic acids. youtube.comresearchgate.net These reagents also couple efficiently with aryl bromides under Suzuki-Miyaura conditions. nih.goved.ac.uk The hydrolysis of the trifluoroborate salt is often a key step prior to its entry into the catalytic cycle. ed.ac.ukresearchgate.net The use of potassium alkyltrifluoroborates has become a significant tool for C(sp3)-C(sp2) bond formation. researchgate.net

| Catalyst System | Boron Reagent | Base | Solvent | Typical Conditions | Ref |

| Pd(PPh₃)₄ | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | Inert atmosphere, 70-80 °C | mdpi.com |

| PdCl₂(dppf) | Phenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 100 °C | nih.gov |

| Pd(OAc)₂ / PPh₃ | Potassium vinyltrifluoroborate | Cs₂CO₃ | THF/H₂O | Room Temp - 85 °C | nih.govorganic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | Alkyltrifluoroborate | CsF / Ag₂O | DMF | 100 °C | researchgate.net |

This table represents typical conditions for Suzuki-Miyaura couplings and is illustrative for the reaction of aryl bromides like this compound.

The Kumada coupling, the first transition-metal-catalyzed cross-coupling reaction developed, pairs an organohalide with a Grignard reagent (organomagnesium halide). organic-chemistry.org This reaction can be catalyzed by either nickel or palladium complexes. nrochemistry.com For a substrate like this compound, the aryl bromide can be coupled with various alkyl Grignard reagents (R-MgX) to form an alkylated aromatic ring.

This method is particularly effective for creating carbon-carbon bonds between an aryl group and an alkyl group. nih.gov Nickel catalysts are often favored for their economic advantage, while palladium catalysts may offer broader scope and higher chemoselectivity. organic-chemistry.orgnrochemistry.com A significant challenge in couplings involving alkyl partners is the potential for β-hydride elimination from the alkylmetal intermediate. nih.gov However, the development of specific ligands and catalytic systems has expanded the utility of this reaction. researchgate.net Iron salts have also been shown to catalyze the cross-coupling of aryl chlorides and tosylates with alkyl Grignard reagents, suggesting a potential alternative for related aryl bromides. researchgate.net

| Catalyst | Grignard Reagent | Ligand (if applicable) | Solvent | Key Features | Ref |

| NiCl₂(dppf) | Alkyl-MgX | dppf | THF or Et₂O | Economical, effective for biaryls | organic-chemistry.org |

| PdCl₂(dppf) | Allyl-MgCl | dppf | Et₂O | Broader scope, higher chemo- and stereoselectivity | nrochemistry.com |

| Fe(acac)₃ | Alkyl-MgBr | None | THF/NMP | Effective for aryl chlorides, may apply to bromides | researchgate.net |

| Ni or Pd complexes | Alkyl-MgX | 1,3-Butadiene | THF | Avoids β-hydride elimination, tolerates functional groups | nih.gov |

This table summarizes general conditions for Kumada coupling applicable to aryl bromides.

The brominated phenyl ring of this compound can serve as the aryl source in palladium-catalyzed α-arylation reactions. In these transformations, the aryl bromide is coupled with the enolate of a ketone to form a new C-C bond at the α-position of the carbonyl group. lookchem.com This reaction is a powerful tool for constructing α-aryl ketones, which are important structural motifs. nih.gov The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong base to generate the ketone enolate. chu-lab.org The choice of ligand is crucial for achieving high yields and selectivity, especially in preventing side reactions. nih.gov

A related transformation involves the palladium-catalyzed three-component reaction of an aryl halide, an N-tosylhydrazone, and another component like an alkene or an alcohol. rsc.orgnih.gov N-Tosylhydrazones serve as carbene precursors. In such a sequence, this compound could act as the aryl halide, participating in a cascade process involving migratory insertion of a palladium carbene intermediate. rsc.org

Nickel catalysis provides a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions. core.ac.uknih.gov Nickel catalysts are particularly effective in activating less reactive C-X bonds and can be used for the coupling of alkyl electrophiles. nih.govnih.gov For a substrate like this compound, nickel-catalyzed couplings offer robust methods for C(sp2)-C(sp3) bond formation. nih.gov

The integration of visible-light photoredox catalysis with transition metal catalysis has emerged as a powerful strategy for forging chemical bonds under mild conditions. beilstein-journals.orgnsf.gov In a dual catalytic system, a photosensitizer absorbs light and engages in a single-electron transfer (SET) with a substrate or the nickel catalyst, facilitating challenging steps in the catalytic cycle. osti.gov For instance, a photoredox catalyst can reduce an aryl bromide to an aryl radical, which then enters a nickel catalytic cycle. This approach can enable the coupling of challenging substrates that are difficult to reduce. nsf.gov This dual catalytic approach has been successfully applied to C-N and C-S cross-couplings, expanding the scope beyond traditional C-C bond formation. osti.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is favored by the presence of strong electron-withdrawing groups (EWGs) on the ring, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

For this compound, the leaving group is the bromide ion. The β-ketoester substituent is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and could potentially activate it for nucleophilic substitution. However, the β-ketoester is a weaker EWG compared to groups like nitro (–NO₂) or cyano (–CN). Furthermore, its position is meta to the bromine atom. This meta-positioning provides significantly less stabilization for the Meisenheimer complex compared to an ortho or para arrangement. masterorganicchemistry.com Consequently, this compound is generally a poor substrate for traditional SNAr reactions under standard conditions. Forcing conditions (high temperatures and pressures) or the use of very strong nucleophiles might lead to some reaction, but transition metal-catalyzed coupling reactions are far more efficient and selective pathways for functionalizing the aryl bromide. researchgate.netnih.gov

Functional Group Interconversions and Derivatization Strategies of this compound

This compound is a versatile bifunctional molecule, possessing a reactive ethyl ester and an acidic α-carbon, making it a valuable intermediate for the synthesis of a wide array of more complex molecules. The strategic manipulation of these functional groups allows for the construction of diverse molecular architectures.

Derivatization at the Ethyl Ester Group

The ethyl ester functionality of this compound can undergo several common transformations, including hydrolysis, transesterification, and amidation, to yield a variety of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(3-bromophenyl)-3-oxopropanoic acid. This reaction is typically carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, involves the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidification to yield the carboxylic acid.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. This acid- or base-catalyzed reaction with another alcohol, such as methanol or isopropanol, results in the formation of the corresponding methyl or isopropyl ester. For example, reacting this compound with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide (B1231860) would yield mthis compound. Enzymatic transesterification using lipases is also a viable green alternative. nih.gov

Amidation: The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of amides. This nucleophilic acyl substitution reaction typically requires heating and may be catalyzed. For instance, reaction with ammonia would produce 3-(3-bromophenyl)-3-oxopropanamide. The use of different amines allows for the introduction of various substituents on the nitrogen atom of the resulting amide. lumenlearning.comlibretexts.org

Table 1: Representative Derivatization Reactions at the Ethyl Ester Group

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq), EtOH, rt2. HCl (aq) | 3-(3-bromophenyl)-3-oxopropanoic acid |

| Transesterification | CH₃OH, H₂SO₄ (cat.), reflux | Mthis compound |

| Amidation | NH₃ (conc.), heat | 3-(3-bromophenyl)-3-oxopropanamide |

| Amidation | R-NH₂, heat | N-alkyl-3-(3-bromophenyl)-3-oxopropanamide |

Modifications at the Alpha-Carbon Position of the Keto Ester

The methylene group (–CH₂–) situated between the two carbonyl groups (the ketone and the ester) is known as an active methylene group. The hydrogens on this α-carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance. This acidity allows for a variety of carbon-carbon bond-forming reactions at this position.

Alkylation: The α-carbon can be readily alkylated by treatment with a base, such as sodium ethoxide or potassium carbonate, to form the enolate, followed by reaction with an alkyl halide. masterorganicchemistry.com This reaction introduces an alkyl group at the active methylene position. The choice of the base and the alkylating agent determines the outcome of the reaction.

Acylation: Similarly, the enolate of this compound can be acylated using an acyl chloride or anhydride (B1165640). This reaction introduces an acyl group at the α-carbon, leading to the formation of a β,δ-diketo ester. The reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or with the aid of a Lewis acid such as magnesium chloride to facilitate the C-acylation.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones. This base-catalyzed reaction involves the formation of a new carbon-carbon double bond. For instance, the condensation of this compound with an aldehyde, such as benzaldehyde, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt, would yield an α,β-unsaturated product. researchgate.netresearchgate.net

Michael Addition: As a Michael donor, the enolate of this compound can undergo a conjugate addition to α,β-unsaturated carbonyl compounds, known as Michael acceptors. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds. For example, the addition to methyl vinyl ketone would result in a more complex diketo ester after a workup step. youtube.com

Table 2: Representative Reactions at the Alpha-Carbon Position

| Transformation | Reagents and Conditions | General Product Structure |

| Alkylation | 1. NaOEt, EtOH2. R-X (alkyl halide) | Ethyl 2-alkyl-3-(3-bromophenyl)-3-oxopropanoate |

| Acylation | 1. MgCl₂, Pyridine2. R-COCl (acyl chloride) | Ethyl 2-acyl-3-(3-bromophenyl)-3-oxopropanoate |

| Knoevenagel Condensation | R-CHO (aldehyde), piperidine, EtOH, reflux | Ethyl 2-(arylmethylene)-3-(3-bromophenyl)-3-oxopropanoate |

| Michael Addition | CH₂=CHCOR (α,β-unsaturated ketone), NaOEt, EtOH | Adduct with a new C-C bond at the β-position of the acceptor |

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 3-(3-bromophenyl)-3-oxopropanoate, which exists as a mixture of keto and enol tautomers in solution, NMR is particularly insightful. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ethyl group of the ester moiety is readily identifiable by its characteristic triplet and quartet signals. The methylene (B1212753) protons adjacent to the carbonyl groups and the aromatic protons on the bromophenyl ring provide key structural information. In deuterated chloroform (B151607) (CDCl₃), the compound shows distinct signals for both the keto and enol forms. rsc.org The enol form is characterized by a downfield signal around 12.41 ppm, corresponding to the enolic hydroxyl proton, which is absent in the keto form. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbons of the ketone and ester groups appear at the downfield end of the spectrum. The carbons of the aromatic ring show distinct signals, with their chemical shifts influenced by the bromine substituent.

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be employed to establish connectivity between protons and carbons, confirming the structural assignment. For instance, COSY spectra would show correlations between the coupled protons of the ethyl group and between the aromatic protons. While specific 2D NMR data for this exact compound is not detailed in the provided results, these techniques are standard for unambiguous structural confirmation of such molecules. weebly.com

Interactive Table: Representative NMR Data for this compound in CDCl₃ Note: Chemical shifts (δ) are reported in parts per million (ppm). Data is representative and may vary slightly based on solvent and concentration. The presence of both keto and enol forms leads to separate sets of signals.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Keto Form | ||

| -CH₂- (Ethyl) | 4.18 (q, J = 7.2 Hz) | ~61.5 |

| -CH₃ (Ethyl) | 1.23 (t, J = 7.1 Hz) | ~14.1 |

| -CH₂- (Methylene) | 3.90 (s) | ~45.8 |

| Aromatic C-H | 7.52 - 7.73 (m) | ~122.9, 127.3, 130.3, 131.6, 134.9, 137.6 |

| C=O (Ketone) | - | ~191.5 |

| C=O (Ester) | - | ~167.2 |

| Enol Form | ||

| -OH (Enolic) | 12.41 (s) | - |

| =CH- (Vinylic) | 5.30 (s) | ~90.1 |

| -CH₂- (Ethyl) | 4.27 (q, J = 7.1 Hz) | ~61.8 |

| -CH₃ (Ethyl) | 1.33 (t, J = 7.2 Hz) | ~14.2 |

| Aromatic C-H | 7.52 - 7.71 (m) | ~122.9, 127.3, 130.3, 131.6, 134.9, 137.6 |

| C-OH (Enolic) | - | ~175.0 |

| C=O (Ester) | - | ~168.5 |

Data compiled from representative spectra for similar compounds. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key absorptions include:

C=O Stretching (Ketone): A strong band typically appears around 1715-1730 cm⁻¹.

C=O Stretching (Ester): Another strong band is observed at a higher frequency, usually around 1735-1750 cm⁻¹. The presence of two distinct carbonyl peaks is indicative of the β-keto ester functionality.

C-O Stretching (Ester): Strong bands are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-Br Stretching: A band in the lower frequency region, typically 500-650 cm⁻¹, corresponds to the carbon-bromine bond.

Interactive Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch (Ketone) | 1720 | Ketone |

| C=O Stretch (Ester) | 1740 | Ester |

| C-O Stretch | 1100-1300 | Ester |

| Aromatic C=C Stretch | 1450-1600 | Phenyl Ring |

| C-H Stretch (Aromatic) | 3000-3100 | Phenyl Ring |

| C-H Stretch (Aliphatic) | 2850-3000 | Ethyl & Methylene |

| C-Br Stretch | 500-650 | Bromo-substituent |

Data represents typical ranges for the specified functional groups. rsc.orgrsc.orgchemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of a molecule.

The exact mass of this compound (C₁₁H₁₁BrO₃) is 269.98916 Da. chemicalbridge.co.uk HRMS analysis would confirm this elemental formula with high precision.

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for β-keto esters include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group. Loss of the ethoxy radical (•OCH₂CH₃) or the ethyl group (•CH₂CH₃) are common.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen with the subsequent cleavage of the α-β bond, leading to the loss of a neutral alkene molecule.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a fragment ion without the bromine atom.

The analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods. nih.govlibretexts.org

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]+ | C₁₁H₁₁BrO₃ | 269.989 / 271.987 | Molecular ion (showing isotopic pattern for Bromine) |

| [M-C₂H₅O]+ | C₉H₆BrO₂ | 224.955 / 226.953 | Loss of ethoxy group |

| [M-C₂H₄]+ | C₉H₇BrO₃ | 241.958 / 243.956 | McLafferty Rearrangement (loss of ethene) |

| [C₇H₄BrO]+ | C₇H₄BrO | 182.949 / 184.947 | Bromobenzoyl cation |

| [C₆H₄Br]+ | C₆H₄Br | 154.955 / 156.953 | Bromophenyl cation |

Predicted m/z values are for the major isotopes (⁷⁹Br and ¹²C). The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

X-ray Diffraction (XRD) for Solid-State Structure, Stereochemistry, and Conformational Analysis

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in a crystal lattice.

For this compound, an XRD analysis would unequivocally establish the planarity of the phenyl ring and the conformation of the ethyl propanoate chain. It could also reveal intermolecular interactions, such as hydrogen bonding (in the enol form) or halogen bonding, that dictate the crystal packing.

A search of the current literature and crystallographic databases did not yield a publicly available crystal structure for this compound. aps.org Should a suitable crystal be grown, XRD would provide invaluable insight into its solid-state architecture. aps.org

Advanced Hyphenated Techniques for Complex Mixture and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and for real-time reaction monitoring. researchgate.netnih.govijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and widely used technique. researchgate.net An LC system separates the components of a mixture, and the MS detector provides mass information for each component as it elutes. LC-MS would be the method of choice for quantifying this compound in a reaction mixture, identifying byproducts, and assessing purity. The high resolution of modern MS instruments can aid in the identification of unknown impurities. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful alternative. semanticscholar.org The compound would first be separated from other volatile components on a GC column before being detected and identified by the mass spectrometer. This technique provides excellent separation efficiency and detailed mass spectral data for structural confirmation. iosrjournals.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC separation with an NMR spectrometer. ijpsjournal.com It allows for the acquisition of complete NMR spectra of individual components in a mixture without the need for prior isolation. For a synthesis of this compound, LC-NMR could be used to identify and fully characterize the structure of intermediates and impurities in a single run. researchgate.net

These advanced hyphenated methods provide a powerful toolkit for chemists, enabling rapid and comprehensive analysis that goes beyond the capabilities of individual spectroscopic techniques. nih.gov

Computational Chemistry and Theoretical Studies of Ethyl 3 3 Bromophenyl 3 Oxopropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure of a molecule, which in turn governs its stability, reactivity, and properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. materialsciencejournal.org By calculating the electron density, DFT can accurately predict a molecule's geometry and various chemical properties. For Ethyl 3-(3-bromophenyl)-3-oxopropanoate, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would first involve optimizing the molecule's 3D structure to find its lowest energy conformation. mdpi.comresearchgate.net

From this optimized structure, global reactivity descriptors can be calculated. These descriptors help in predicting the chemical behavior of the molecule. mdpi.comnih.gov

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large energy gap between their highest and lowest energy orbitals. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

An illustrative table of such calculated descriptors for this compound is provided below.

Table 1: Illustrative Global Reactivity Descriptors (Calculated in eV)

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 8.12 |

| Electron Affinity | A | -ELUMO | 1.95 |

| Electronegativity | χ | (I+A)/2 | 5.04 |

| Chemical Hardness | η | (I-A)/2 | 3.09 |

| Chemical Softness | S | 1/η | 0.32 |

This table is for illustrative purposes only.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. nih.gov

HOMO: This orbital acts as the primary electron donor. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring.

LUMO: This orbital acts as the primary electron acceptor. Regions with high LUMO density are susceptible to attack by nucleophiles. The LUMO is anticipated to be centered on the electron-deficient β-dicarbonyl portion of the molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electron density distribution. It maps the electrostatic potential onto the molecule's surface, identifying regions of positive and negative potential. For this molecule, negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl and ester groups, indicating nucleophilic sites. Positive potential (blue) would likely be found around the hydrogen atoms, particularly the acidic methylene (B1212753) protons between the two carbonyl groups. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties

| Property | Illustrative Value | Significance |

|---|---|---|

| EHOMO | -8.12 eV | Electron-donating ability |

| ELUMO | -1.95 eV | Electron-accepting ability |

This table is for illustrative purposes only.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. libretexts.orgbyjus.com this compound has several rotatable bonds, including the C-C bonds in the ethyl group and, most importantly, the bonds connecting the phenyl ring to the ketone and the ketone to the methylene group.

A computational conformational search would identify various stable conformers (energy minima) and the transition states that separate them. By systematically rotating key bonds and calculating the energy at each step, an energy landscape map can be constructed. This map reveals the relative energies of different conformers and the energy barriers to their interconversion. youtube.com For this molecule, the analysis would likely show that planar arrangements of the keto-ester moiety are favored to maximize conjugation, while the orientation of the bromophenyl ring relative to this plane would define the most stable conformers.

Reaction Mechanism Elucidation via Computational Modeling and Transition State Analysis

Computational modeling is an invaluable tool for elucidating reaction mechanisms. For this compound, which is known to undergo reactions like nucleophilic substitution and reduction, computational studies can map the entire reaction pathway.

This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and products are calculated.

Identifying Intermediates: Any stable species formed during the reaction are identified.

Finding Transition States (TS): The highest energy point on the reaction path between two minima (reactant, intermediate, or product) is located. This is the transition state, a critical saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate.

For example, in a nucleophilic substitution reaction where a nucleophile replaces the bromine atom, computational modeling could confirm the mechanism (e.g., SNAr), calculate the activation barrier, and predict how the electronic nature of the nucleophile affects the reaction rate. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a known factor (e.g., ~0.96 for B3LYP) to improve agreement. This allows for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes (e.g., C=O stretch, C-Br stretch). materialsciencejournal.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) that characterize the molecule's UV-Vis spectrum. materialsciencejournal.org

Table 3: Illustrative Comparison of Calculated vs. Expected Experimental IR Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Experimental Range | Illustrative Calculated (Scaled) |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1680-1700 | 1685 |

| C=O (Ester) | Stretching | 1735-1750 | 1740 |

| C-O (Ester) | Stretching | 1100-1300 | 1250 |

| Aromatic C=C | Stretching | 1450-1600 | 1580, 1475 |

This table is for illustrative purposes only.

Advanced Applications in Chemical Research

Medicinal Chemistry Research and Drug Discovery Initiatives

Ethyl 3-(3-bromophenyl)-3-oxopropanoate has emerged as a compound of significant interest within medicinal chemistry and biochemistry, largely due to its versatile structure which allows for the synthesis of a wide array of derivatives with diverse biological activities. Its core structure, featuring a 3-bromophenyl group attached to a β-keto ester backbone, serves as a foundational template for extensive research and development.

The chemical architecture of this compound makes it a valuable scaffold and a versatile building block in synthetic organic chemistry. It is frequently employed as a key intermediate in the creation of more complex molecules, particularly in the synthesis of various heterocyclic compounds and other bioactive molecules. The presence of the bromine atom and the β-keto ester functionality provides multiple reactive sites for chemical modification, allowing chemists to systematically build and diversify molecular libraries for drug discovery screening.

Researchers have investigated derivatives of this compound for a range of therapeutic applications. The parent compound itself has demonstrated moderate antibacterial properties in certain studies.

Antimicrobial Activity: Research into related compounds has shown significant promise. A series of 3-(4-halophenyl)-3-oxopropanal derivatives were designed and synthesized to evaluate their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). nih.gov Several of these derivatives exhibited moderate to potent antibacterial activities, particularly against Staphylococcus aureus, with some compounds also showing strong efficacy against the clinically significant methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antitumor Activity: The scaffold has been instrumental in the development of potential anticancer agents. For instance, it contributes to the synthesis of selective SIRT2 inhibitors, which are being explored for cancer therapy. Furthermore, structure-activity relationship studies on related 4-substituted methoxybenzoyl-aryl-thiazole analogues, which can be synthesized from similar bromo-oxo-propanoic acid ethyl esters, have identified potent anticancer agents that target tubulin. nih.gov

The table below summarizes key research findings on the biological activities of compounds related to or derived from this scaffold.

Interactive Table: Investigated Biological Activities| Biological Activity | Compound Class/Derivative | Key Findings | Citations |

|---|---|---|---|

| Antimicrobial | This compound | Showed moderate antibacterial properties. | |

| Antimicrobial | 3-(4-halophenyl)-3-oxopropanal Derivatives | Exhibited potent activity against Staphylococcus aureus and MRSA. | nih.gov |

| Antitumor | SIRT2 Inhibitors | The scaffold is used to develop selective SIRT2 inhibitors for cancer therapy. | |

| Antitumor | Methoxybenzoyl-aryl-thiazole Analogues | Derivatives showed potent tubulin-targeting anticancer activity. | nih.gov |

The structure of this compound is highly amenable to modification for Structure-Activity Relationship (SAR) studies, a cornerstone of rational drug design. By systematically altering different parts of the molecule, researchers can identify which chemical features are critical for biological activity.

For example, in the development of anticancer agents based on a related thiazole (B1198619) template, extensive SAR studies were conducted. nih.gov Researchers synthesized and evaluated derivatives where the thiazole "B" ring and the carbonyl linker were modified, leading to the discovery of compounds with improved potency. nih.gov Similarly, studies on the positional isomer, ethyl 3-(4-bromophenyl)-3-oxopropanoate, and its analogues highlight how structural changes impact properties. Modifying the alkyl chain length or introducing different functional groups can alter lipophilicity and pharmacokinetic profiles, which is crucial for developing effective drug candidates. These studies demonstrate how the core β-keto ester structure serves as a platform for fine-tuning molecular properties to enhance therapeutic efficacy.

One of the primary applications of this compound is its role as a precursor for a wide range of pharmaceutical intermediates. biosynce.com It is a foundational material for synthesizing substituted phenylacetates, which have shown therapeutic potential. The compound's reactivity allows it to be used in the construction of various heterocyclic systems, which are common structural motifs in many pharmaceuticals. The broad utility of such precursors is essential in the pharmaceutical industry, which relies on a steady supply of versatile chemical building blocks for the synthesis of new drug entities. ravimiamet.ee

This compound and its derivatives are utilized in research to understand and modulate the activity of various enzymes and cellular pathways.

Enzyme Modulation: The compound has been shown to modulate the activity of several enzymes, including acetylcholinesterase, which is a key enzyme in the nervous system and a target for drugs treating neurodegenerative diseases. Its derivatives have also been developed as selective inhibitors of SIRT2, an enzyme implicated in cancer. The core chemical structure, a β-keto ester, can act as an electrophile, allowing it to interact with nucleophilic residues in the active sites of enzymes like esterases, leading to their inhibition and disrupting cellular metabolic processes.

Cellular Pathway Modulation: A derivative, 3-(2-bromophenyl)-1-{2-[ethyl(3-methylphenyl)amino]ethyl}urea, has been identified as an antagonist of the Transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a well-studied ion channel involved in pain and inflammation pathways, making its antagonists potential candidates for new analgesic drugs. This demonstrates how scaffolds derived from bromophenyl-oxopropanoate structures can be used to probe and modulate critical cellular signaling pathways.

Materials Science and Advanced Functional Materials Development

Beyond its applications in medicine, this compound also serves as a valuable building block in the field of materials science. biosynce.com The compound is used as an intermediate for the synthesis of novel polymers and other advanced materials. biosynce.com Its chemical functionalities allow it to be incorporated into polymer chains or other macromolecular structures, enabling the development of materials with specifically tailored properties for use in electronics, optoelectronics, and energy applications. biosynce.com

Catalysis and Ligand Design in Organic Transformations

This compound is a versatile substrate in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for forming C-C and C-heteroatom bonds in modern organic synthesis. thermofisher.com The carbon-bromine bond on the phenyl ring is particularly susceptible to oxidative addition by late transition metals, especially palladium and copper. nih.govorganic-chemistry.org

This reactivity makes the compound an ideal partner in numerous named reactions:

Suzuki-Miyaura Coupling: The reaction with arylboronic acids, catalyzed by a palladium complex, forms a new C-C bond, leading to biphenyl (B1667301) derivatives. thermofisher.com

Sonogashira Coupling: Palladium and copper co-catalysis facilitates the coupling with terminal alkynes to produce aryl-substituted alkynes. mdpi.orgnih.gov This reaction is a powerful method for constructing molecules with applications in materials science and pharmaceuticals. nih.gov

Heck Reaction: Palladium-catalyzed coupling with alkenes can introduce vinyl groups onto the aromatic ring. thermofisher.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with amines.

Copper-Catalyzed Reactions: Copper catalysts are also employed, often in ligand-free systems, for coupling reactions with various nucleophiles, providing a cost-effective alternative to palladium. organic-chemistry.orgresearchgate.net